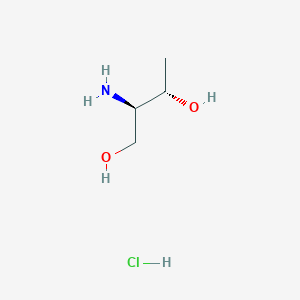

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butane and contains both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride typically involves the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is efficient, with a high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as cyclization, layering, and devitrification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2R,3S)-2-Aminobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols and derivatives of butane, such as (2S,3R)-2-Aminobutane-1,3-diol and (2R,3R)-2-Aminobutane-1,3-diol.

Uniqueness

What sets (2R,3S)-2-Aminobutane-1,3-diol hydrochloride apart is its specific stereochemistry, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This makes it particularly valuable in asymmetric synthesis and drug development .

Biological Activity

(2R,3S)-2-Aminobutane-1,3-diol hydrochloride is a chiral amino alcohol with significant relevance in medicinal chemistry and biological research. Its molecular formula is C4H11ClNO2, and it possesses two amino and hydroxyl functional groups, which contribute to its diverse biological activities. This compound is often utilized in the synthesis of pharmaceuticals and serves as a biochemical probe in various research applications.

This compound exhibits biological activity primarily through its interaction with biological receptors and enzymes. The presence of hydroxyl and amino groups allows it to participate in various biochemical pathways, influencing cellular processes such as signaling and gene expression.

Interaction with Biomolecules

- DNA/RNA Stability : The compound can form stable complexes with nucleic acids, enhancing their stability and potentially affecting gene expression. This property is particularly relevant in the context of peptide synthesis and drug development .

- Enzyme Interactions : It interacts with several enzymes, notably threonine aldolase, which catalyzes its cleavage into glycine and acetaldehyde. This reaction pathway underscores its role in metabolic processes .

Pharmacological Potential

Research indicates that this compound may have applications in therapeutic settings due to its structural similarity to biologically active molecules. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Interacts with enzymes like threonine aldolase, influencing metabolic pathways. |

| Nucleic Acid Interaction | Forms stable complexes with DNA/RNA, affecting stability and function. |

| Potential Therapeutics | Investigated for roles in drug synthesis and as a biochemical probe. |

Stability Studies

A study evaluated the stability of various compounds including this compound under gastrointestinal conditions. The results indicated that modifications to the compound could enhance its stability against enzymatic degradation, which is crucial for oral peptide drug development .

Synthesis Applications

The compound has been employed as a chiral building block in organic synthesis. Its unique stereochemistry allows for the creation of complex molecules with specific biological activities. For instance, it has been used in the synthesis of artificial nucleosides that exhibit enhanced stability and binding properties .

Research Findings

Recent research highlights the versatility of this compound across various fields:

- Medicinal Chemistry : Its role as an intermediate in synthesizing pharmaceuticals has been emphasized due to its ability to enhance the stability of drug candidates.

- Biochemical Research : The compound's interactions with enzymes and nucleic acids have made it a valuable tool for studying metabolic pathways and gene regulation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-butanol | Similar backbone; single amino group | Less hydrophilic than (2R,3S)-2-Aminobutane |

| 2-Amino-1-butanol | Hydroxyl group at different position | More basic due to primary amine |

| 1,3-Diaminopropane | Two amino groups; no hydroxyl group | Stronger interaction potential with receptors |

| Serine | Contains hydroxyl and amino groups | Naturally occurring amino acid |

The unique stereochemistry of this compound provides distinct biochemical properties compared to these similar compounds .

Properties

Molecular Formula |

C4H12ClNO2 |

|---|---|

Molecular Weight |

141.60 g/mol |

IUPAC Name |

(2R,3S)-2-aminobutane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4+;/m0./s1 |

InChI Key |

REMZWDMWHINGKS-RFKZQXLXSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](CO)N)O.Cl |

Canonical SMILES |

CC(C(CO)N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.